molecular formula C9H27O3SbSi3 B071154 TRIS(TRIMETHYLSILOXY)ANTIMONY CAS No. 194033-87-9

TRIS(TRIMETHYLSILOXY)ANTIMONY

Cat. No.: B071154
CAS No.: 194033-87-9
M. Wt: 389.32 g/mol
InChI Key: COSQIFOPOPWGCU-UHFFFAOYSA-N
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Description

It is a white to pale yellow crystalline solid that is soluble in organic solvents such as benzene and dimethylformamide . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

TRIS(TRIMETHYLSILOXY)ANTIMONY is typically synthesized by reacting trimethylsilanol with antimony trioxide in a non-aqueous solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of antimony trimethylsiloxide involves similar synthetic routes but on a larger scale. The process may include additional purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

TRIS(TRIMETHYLSILOXY)ANTIMONY undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with antimony trimethylsiloxide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products

The major products formed from reactions involving antimony trimethylsiloxide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony oxides, while substitution reactions can produce a variety of organoantimony compounds .

Scientific Research Applications

TRIS(TRIMETHYLSILOXY)ANTIMONY has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which antimony trimethylsiloxide exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The compound’s trimethylsiloxy groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Antimony trioxide (Sb₂O₃): A common antimony compound used in flame retardants and as a catalyst.

    Antimony pentoxide (Sb₂O₅): Used in the production of flame retardants and as an oxidizing agent.

    Trimethylsilanol (C₃H₁₀OSi): A precursor in the synthesis of antimony trimethylsiloxide.

Uniqueness

TRIS(TRIMETHYLSILOXY)ANTIMONY is unique due to its combination of antimony and trimethylsiloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical reactions and industrial applications where other antimony compounds may not be as effective .

Biological Activity

TRIS(TRIMETHYLSILOXY)ANTIMONY (CAS Number: 194033-87-9) is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is characterized as a white to pale yellow crystalline solid, soluble in organic solvents such as benzene and dimethylformamide. It is synthesized through the reaction of trimethylsilanol with antimony trioxide under controlled conditions to ensure high purity and yield. The compound's unique structure, featuring trimethylsiloxy groups, contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interactions with molecular targets within biological systems. It can influence enzyme activity and protein interactions, leading to various biochemical effects. The trimethylsiloxy groups enhance the compound's solubility and reactivity, allowing it to participate in chemical reactions that may affect biological pathways.

Biological Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for different pathogens have been determined, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential
The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific biochemical pathways. The exact mechanism remains an area of active research, with ongoing studies aimed at elucidating how this compound interacts with cancer cell metabolism and signaling pathways .

3. Industrial Applications
Beyond its biological significance, this compound is utilized in various industrial applications, including as a catalyst in organic synthesis and as an additive in specialty materials. Its ability to facilitate chemical reactions makes it valuable in the production of organoantimony compounds and other materials.

Research Findings

Recent studies have focused on the environmental impact and bioaccumulation potential of this compound, particularly in aquatic ecosystems. Research has shown that compounds like this compound can accumulate in marine organisms, raising concerns about their ecological effects .

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound revealed significant inhibitory effects against several bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus250
Escherichia coli125
Pseudomonas aeruginosa62.5

These findings underscore the compound's potential utility in developing new antimicrobial agents .

Properties

IUPAC Name

tris(trimethylsilyl) stiborite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H9OSi.Sb/c3*1-5(2,3)4;/h3*1-3H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQIFOPOPWGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Sb](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O3SbSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901102985
Record name Tris(trimethylsiloxy)antimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194033-87-9
Record name Tris(trimethylsiloxy)antimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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